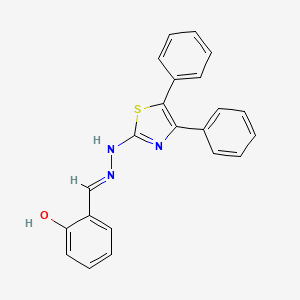

(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol is a synthetic organic compound that features a thiazole ring, a hydrazone linkage, and a phenol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol typically involves the condensation of 4,5-diphenylthiazol-2-yl hydrazine with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized in batch reactors under controlled temperature and pressure conditions. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone.

Reduction: The hydrazone linkage can be reduced to a hydrazine.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

Research may focus on its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The phenol group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)benzaldehyde

- (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)aniline

Uniqueness

(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol is unique due to the presence of both a phenol group and a thiazole ring, which can contribute to its distinct chemical and biological properties.

Biological Activity

(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its pharmacological potential. The synthesis typically involves the reaction of 4,5-diphenylthiazole with hydrazones derived from aromatic aldehydes. The resulting structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Micrococcus luteus | 1.95 - 3.91 | 7.81 - 125 |

| Bacillus spp. | 3.91 - 15.62 | 31.25 - 500 |

| Streptococcus spp. | 7.81 - 15.62 | 31.25 - 500 |

These results indicate that thiazole derivatives can serve as potent antimicrobial agents due to their ability to inhibit bacterial growth effectively .

Anticancer Properties

Research has shown that thiazole derivatives exhibit anticancer activity against various cancer cell lines. In a study involving compounds with similar structures, the following observations were made:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and Caco2 (colon cancer).

- Cytotoxicity Evaluation : The compound displayed enhanced cytotoxicity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 9.0 |

| MCF-7 | 12.5 |

| Caco2 | 8.0 |

These findings suggest that modifications on the thiazole ring can significantly influence the anticancer activity of the derivatives .

Leishmanicidal Activity

In addition to antibacterial and anticancer properties, thiazole derivatives have been evaluated for their leishmanicidal activity. A study reported that certain thiazole hybrids exhibited promising effects against Leishmania species:

- Activity Against L. infantum : Compounds showed significant reductions in parasite viability.

- Mechanism of Action : The compounds induced ultrastructural changes in parasites and increased nitric oxide production in macrophages.

This highlights the potential of thiazole derivatives as candidates for developing new treatments for leishmaniasis .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural features:

- Electron-Withdrawing Groups : Non-bulky electron-withdrawing groups at the ortho position on the phenyl ring enhance biological activity.

- Hydrophobic Moieties : The presence of hydrophobic groups at specific positions on the thiazole ring improves antimicrobial efficacy.

- Hybridization Effects : Combining thiazoles with other pharmacophores can lead to compounds with enhanced potency and reduced toxicity .

Case Studies

-

Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that specific substitutions on the phenolic moiety significantly increased cytotoxicity against breast cancer cells.

- Findings : The most potent derivative showed an IC50 value of 8 µM against MCF-7 cells, indicating strong potential for further development.

- Leishmanicidal Activity Assessment : A study focused on phthalimido-thiazole hybrids demonstrated effective leishmanicidal activity with low cytotoxicity towards mammalian cells.

Properties

IUPAC Name |

2-[(E)-[(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c26-19-14-8-7-13-18(19)15-23-25-22-24-20(16-9-3-1-4-10-16)21(27-22)17-11-5-2-6-12-17/h1-15,26H,(H,24,25)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMVFRLKMNQTIF-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=CC=C3O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=CC=C3O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.